molecular formula C14H13NO6S2 B11213881 2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide

2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide

Cat. No.: B11213881
M. Wt: 355.4 g/mol
InChI Key: BPORWRPWYDOIDF-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide: is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHNOS

    Molecular Weight: 233.269 g/mol

This compound belongs to the class of benzodithiazoles , which are heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of dithiazole rings makes it intriguing for various applications.

Preparation Methods

Synthetic Routes:

  • Direct Synthesis

    • The compound can be synthesized directly by reacting 2,4-dimethoxyaniline with sulfur and sulfur dioxide in the presence of a suitable oxidizing agent.
    • The reaction proceeds through cyclization to form the benzodithiazole ring system.
  • Cascade Reactions

    • A cascade reaction involving multiple steps can also yield this compound.
    • For example, starting from 2,4-dimethoxyaniline, one can perform a series of reactions involving sulfur, sulfur dioxide, and other reagents to construct the benzodithiazole core.

Industrial Production:

  • While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions due to the presence of oxygen atoms.

    Reduction: Reduction reactions may also occur, converting the tetraoxide to other derivatives.

    Substitution: Substitution reactions at the phenyl and methoxy groups are possible.

    Common Reagents: Sulfur, sulfur dioxide, oxidizing agents, reducing agents.

    Major Products: Various derivatives, including mono- and di-substituted benzodithiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel organic materials.

    Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: Limited industrial applications, but its unique structure may inspire new materials.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide

InChI

InChI=1S/C14H13NO6S2/c1-20-10-7-8-11(12(9-10)21-2)15-22(16,17)13-5-3-4-6-14(13)23(15,18)19/h3-9H,1-2H3

InChI Key

BPORWRPWYDOIDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O)OC

Origin of Product

United States

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